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Compound of Interest

Compound Name: Cyclocommunol

Cat. No.: B180364

An In-depth Examination of the Chemical Structure, Biological Activity, and Mechanisms of a
Promising Natural Product

Introduction

Cyclocommunol, a prenylated flavonoid predominantly isolated from species of the Artocarpus
genus, such as the breadfruit (Artocarpus altilis), has emerged as a molecule of significant
interest within the scientific community.[1][2] Its multifaceted biological activities, including
antityrosinase, antiplatelet, and notably, potent anticancer properties, have positioned it as a
promising candidate for further investigation in drug discovery and development.[1] This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, biological activities, and underlying molecular mechanisms of Cyclocommunol,
tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Cyclocommunol is chemically defined as 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-
chromeno[4,3-b]chromen-7-one. Its molecular structure is characterized by a pentacyclic ring
system, which includes a chromeno[4,3-b]Jchromene core, substituted with three hydroxyl
groups and a prenyl group.

Chemical Structure:
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Figure 1. 2D Chemical Structure of Cyclocommunol.

A summary of its key chemical and physicochemical properties is provided in the table below.

Property Value Source

3,8,10-trihydroxy-6-(2-

methylprop-1-enyl)-6H-
IUPAC Name PubChem
chromeno(4,3-b]chromen-7-

one

Molecular Formula C20H1606 PubChem
Molecular Weight 352.3 g/mol PubChem
CAS Number 145643-96-5 PubChem
Appearance Yellow powder [2]
Melting Point 160 - 162 °C PubChem
Mass Spectrometry [M+H]* at m/z 353.1019 [2]
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Spectroscopic Data

The structural elucidation of Cyclocommunol has been confirmed through various
spectroscopic techniques. The following tables summarize the key *H and 3C Nuclear
Magnetic Resonance (NMR) data.

Table 1: *H NMR Spectroscopic Data (as reported in the literature)[2]

Chemical Shift (6 o Coupling Constant .
Multiplicity Assignment

ppm) (I Hz)

Methyl group on
1.70 s yIgroup

prenyl

Methyl group on
1.96 s yigrotp

prenyl

Vinylic proton on
5.49 d 9 yiep

prenyl

Vinylic proton on
6.21 d 9 yiep

prenyl
6.27 s - Aromatic proton
6.45 d 2 Aromatic proton
6.54 s - Aromatic proton
6.65 dd 2,8 Aromatic proton
7.73 d 8 Aromatic proton

Table 2: 13C NMR Spectroscopic Data (as reported in the literature)[2]

Chemical Shift (6 ppm) Assignhment

(Data for 20 carbons) Prenylated flavonoid core

(Specific shifts available in cited literature)
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Biological Activity

Cyclocommunol has demonstrated significant cytotoxic activity against a range of cancer cell
lines. This has been a primary focus of the research into its therapeutic potential.

Table 3: In Vitro Anticancer Activity of Cyclocommunol

Cell Line Cancer Type ICs0 (M) Exposure Time Source
Human ) » MedChemExpres
Liver Cancer 16 - 80 Not specified
Hepatoma S
) ) N MedChemExpres
Gastric Cancer Gastric Cancer 16 - 80 Not specified

S

Oral Squamous
SCC2095 _ 4.2 48 h [3]
Cell Carcinoma

Oral Squamous
Ca922 ) 5.0 48 h [3]
Cell Carcinoma

MCF-7 Breast Cancer > 100 Not specified [2]

NCI-H460 Lung Cancer >100 Not specified [2]

Experimental Protocols

This section details the methodologies for the isolation of Cyclocommunol from its natural
source and the evaluation of its anticancer activity.

Isolation of Cyclocommunol from Artocarpus altilis
(Breadfruit) Peel

The following protocol is based on the methodology described for the isolation of
Cyclocommunol from breadfruit peel.[2]

o Extraction:

o Dried and pulverized breadfruit peel is extracted with methanol (MeOH).
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o The resulting crude MeOH extract is then subjected to solvent-solvent partitioning.
 Partitioning:

o The MeOH extract is successively partitioned with n-hexane, dichloromethane (CH2Cl2),
and ethyl acetate (EtOAC).

o The EtOAc fraction, which shows significant biological activity, is retained for further
purification.

o Chromatographic Purification:
o The EtOAc extract is subjected to column chromatography over silica gel.

o The column is eluted with a gradient of solvents, typically starting with a non-polar solvent
and gradually increasing the polarity (e.g., a hexane-EtOAc gradient).

o Fractions are collected and monitored by thin-layer chromatography (TLC).

o Fractions containing the compound of interest are pooled and may require further
purification steps, such as preparative TLC or recrystallization, to yield pure
Cyclocommunol.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of Cyclocommunol is commonly assessed using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

e Cell Culture:

o Human cancer cell lines (e.g., SCC2095, Ca922) are cultured in appropriate media
supplemented with fetal bovine serum and antibiotics, and maintained in a humidified
incubator at 37°C with 5% CO:s.

o Cell Seeding:

o Cells are seeded into 96-well plates at a predetermined density and allowed to adhere
overnight.
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e Compound Treatment:

o Cells are treated with various concentrations of Cyclocommunol (typically in a serial
dilution) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also
included.

e MTT Incubation:

o After the treatment period, the medium is replaced with fresh medium containing MTT
solution (e.g., 0.5 mg/mL).

o The plates are incubated for a further 3-4 hours to allow for the formation of formazan
crystals by viable cells.

e Formazan Solubilization:

o The MTT-containing medium is removed, and the formazan crystals are solubilized by
adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

o Absorbance Measurement:

o The absorbance of the solubilized formazan is measured using a microplate reader at a
specific wavelength (e.g., 570 nm).

o Data Analysis:
o The percentage of cell viability is calculated relative to the vehicle-treated control cells.

o The half-maximal inhibitory concentration (ICso) value is determined by plotting the
percentage of cell viability against the log of the compound concentration and fitting the
data to a dose-response curve.

Molecular Mechanism of Action: Signaling Pathways

Research indicates that Cyclocommunol exerts its pro-apoptotic effects in cancer cells
through the modulation of specific signaling pathways. A key mechanism involves the
downregulation of the Akt/mTOR pathway, which is a critical regulator of cell survival and
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proliferation. This downregulation is associated with a decrease in the expression of the anti-
apoptotic protein Mcl-1, ultimately leading to caspase-dependent apoptosis.[3]

Extracellular Intracellular

ibiti Activation Upregulation Inhibition Execution
Cy Inhibition Akt r gl MIOR preg > Melt Caspase-3 Apoptosis
(Anti-apoptotic)

Click to download full resolution via product page

Caption: Proposed signaling pathway of Cyclocommunol-induced apoptosis.

Conclusion

Cyclocommunol stands out as a natural product with considerable potential for development
as an anticancer agent. Its well-defined chemical structure, coupled with demonstrated
cytotoxicity against various cancer cell lines, provides a solid foundation for further preclinical
and clinical investigation. The elucidation of its mechanism of action, particularly its impact on
the Akt/mTOR signaling pathway, offers valuable insights for targeted therapeutic strategies.
The experimental protocols detailed in this guide serve as a practical resource for researchers
aiming to explore the full therapeutic potential of this promising molecule. Future research
should focus on optimizing its synthesis, exploring its efficacy in in vivo models, and further
delineating its molecular targets to accelerate its translation from the laboratory to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180364#what-is-the-chemical-structure-of-
cyclocommunol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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